Cas no 118001-88-0 (4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde)
![4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde structure](https://www.kuujia.com/scimg/cas/118001-88-0x500.png)
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(1H-benzimidazol-1-ylmethyl)Benzaldehyde
- 4-[(1H-1,3-Benzodiazol-1-yl)methyl]benzaldehyde
- 4-(benzimidazolylmethyl)benzaldehyde
- SBB098620
- 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde
-
- Inchi: 1S/C15H12N2O/c18-10-13-7-5-12(6-8-13)9-17-11-16-14-3-1-2-4-15(14)17/h1-8,10-11H,9H2
- InChI Key: BSRNAEAEMHMUNW-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)CN1C=NC2C=CC=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 286
- Topological Polar Surface Area: 34.9
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512645-1g |
4-((1H-benzo[d]imidazol-1-yl)methyl)benzaldehyde |
118001-88-0 | 98% | 1g |
¥6145.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3187-10G |
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde |
118001-88-0 | 95% | 10g |
¥ 25,608.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3187-100MG |
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde |
118001-88-0 | 95% | 100MG |
¥ 1,280.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3187-1G |
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde |
118001-88-0 | 95% | 1g |
¥ 5,121.00 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512645-250mg |
4-((1H-benzo[d]imidazol-1-yl)methyl)benzaldehyde |
118001-88-0 | 98% | 250mg |
¥3682.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3187-500MG |
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde |
118001-88-0 | 95% | 500MG |
¥ 3,418.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3187-250MG |
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde |
118001-88-0 | 95% | 250MG |
¥ 2,052.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3187-5G |
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde |
118001-88-0 | 95% | 5g |
¥ 15,364.00 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512645-500mg |
4-((1H-benzo[d]imidazol-1-yl)methyl)benzaldehyde |
118001-88-0 | 98% | 500mg |
¥5319.00 | 2024-08-09 |
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde Related Literature
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
Additional information on 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde
Introduction to 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde (CAS No: 118001-88-0)
4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 118001-88-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aromatic aldehyde derivative features a unique structural framework that has garnered considerable attention due to its potential biological activities and synthetic utility. The compound consists of a benzaldehyde moiety linked to a 1,3-benzodiazole ring through a methylene group, forming a bifunctional entity that may exhibit diverse interactions with biological targets.
The 1,3-benzodiazole scaffold is well-documented for its role in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, anti-inflammatory drugs, and antimicrobial compounds. Its structural motif provides a stable heterocyclic core that can be modified to enhance specific pharmacological properties. In contrast, the benzaldehyde component introduces a reactive aldehyde group, which is commonly utilized in chemical synthesis for further functionalization or as an intermediate in the formation of more complex molecules. The combination of these two distinct pharmacophoric elements in 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde suggests multifaceted applications in drug discovery and development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies indicate that the 1,3-benzodiazole moiety may interact with enzymes and receptors involved in neurodegenerative diseases, while the benzaldehyde group could modulate protein-protein interactions or serve as a probe for developing new synthetic methodologies. These insights have spurred interest in synthesizing analogs of 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde to optimize its pharmacokinetic and pharmacodynamic profiles.
In the context of drug design, the reactivity of the aldehyde group allows for facile condensation reactions with amino compounds to form Schiff bases, which are known for their broad spectrum of biological activities. Such derivatives have been explored for their potential applications in treating inflammatory disorders, cancer, and infectious diseases. Additionally, the methylene bridge connecting the benzodiazole and benzaldehyde units provides a versatile platform for further chemical modifications, enabling the introduction of additional substituents to fine-tune biological activity.
The synthesis of 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include nucleophilic substitution reactions to introduce the benzodiazole moiety followed by formylation or oxidation to generate the aldehyde functionality. Modern synthetic approaches have emphasized greener methodologies and catalytic processes to improve yield and reduce environmental impact. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds efficiently.
From a medicinal chemistry perspective, the exploration of 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde has led to several novel derivatives with enhanced therapeutic potential. Researchers have investigated its analogs for their effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain pathways. Preliminary in vitro studies suggest that certain derivatives may exhibit inhibitory activity comparable to known therapeutic agents while demonstrating improved selectivity or reduced toxicity.
The compound’s structural features also make it an attractive scaffold for developing probes in chemical biology. The aldehyde group can be used to affinity-label target proteins or biomolecules, facilitating structural elucidation and interaction mapping. Furthermore, biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to study how 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde interacts with its biological targets at an atomic level.
In conclusion,4-[(1H-1,3-benzodiazol-1-yli)methyl]benzaldehyde (CAS No: 118001-88-0) represents a promising entity in pharmaceutical research due to its unique structural composition and potential biological activities. The integration of computational modeling with experimental validation has accelerated the discovery of novel derivatives with therapeutic relevance. As synthetic methodologies continue to evolve toward greater efficiency and sustainability, this compound will likely remain at the forefront of medicinal chemistry investigations.
118001-88-0 (4-[(1H-1,3-benzodiazol-1-yl)methyl]benzaldehyde) Related Products
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)




